

Application Note: HPLC-UV Quantification of Dorzolamide in Ophthalmic Solutions

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Compound of Interest

Compound Name: Dorzolamide Hydrochloride

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Introduction

Dorzolamide hydrochloride is a carbonic anhydrase inhibitor used in ophthalmic solutions to reduce elevated intraocular pressure in patients with glaucoma and ocular hypertension. Accurate and precise quantification of Dorzolamide in these formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of Dorzolamide in ophthalmic solutions. The method is simple, rapid, and suitable for routine quality control analysis.^{[1][2][3]}

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) to separate Dorzolamide from other components in the ophthalmic solution. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier (acetonitrile or methanol). The analyte is then detected and quantified by a UV detector at a specific wavelength.^{[1][4]}

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the typical chromatographic conditions for the analysis of Dorzolamide.

Parameter	Method 1	Method 2
HPLC Column	Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)[1]	Kromasil C8 (250 mm x 4.6 mm, 10 µm)[5]
Mobile Phase	Phosphate buffer (pH 2.5) and Acetonitrile (90:10 v/v)[1]	Acetonitrile and Phosphate buffer (pH 3.5) (80:20 v/v)[5]
Flow Rate	0.8 mL/min[1]	1.0 mL/min[5]
Injection Volume	20 µL[1][6]	Not Specified
Column Temperature	30°C[1]	Not Specified
UV Detection	254 nm[1][5]	254 nm[5]
Run Time	< 10 minutes	Approximately 12 minutes[4]

Reagents and Solutions

- **Dorzolamide Hydrochloride** Reference Standard: Of known purity.
- Acetonitrile: HPLC grade.
- Methanol: HPLC grade.
- Potassium Dihydrogen Phosphate: Analytical grade.
- Orthophosphoric Acid or Glacial Acetic Acid: For pH adjustment.
- Water: HPLC grade.

Preparation of Mobile Phase (Method 1 Example): Prepare a 50 mM potassium dihydrogen phosphate solution and adjust the pH to 2.5 with orthophosphoric acid.[6] Mix this buffer with acetonitrile in a 90:10 (v/v) ratio. Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter and degas prior to use.[1][4]

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of **Dorzolamide hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water.[1]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10 - 150 µg/mL).[6]

Sample Preparation

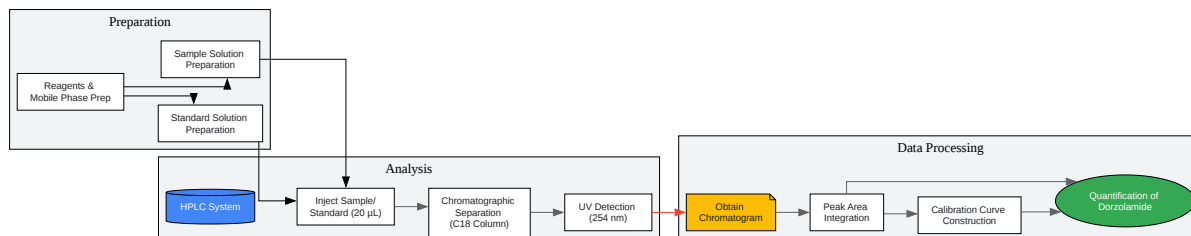
Accurately transfer 1 mL of the ophthalmic solution into a 100 mL volumetric flask.[1] Add a portion of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.[1] Dilute to volume with the mobile phase. Filter the solution through a 0.22 µm syringe filter. Further dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).[1]

Method Validation Summary

The described HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][5]

Validation Parameter	Typical Results
Linearity (µg/mL)	10 - 150 (Correlation Coefficient > 0.995)[5][6]
Accuracy (% Recovery)	99.53% to 100.32%[1]
Precision (% RSD)	< 2% for both intra-day and inter-day precision[5]
Limit of Detection (LOD)	0.0405 µg/mL[1]
Limit of Quantification (LOQ)	0.1226 µg/mL[1]
Specificity	No interference from excipients in the ophthalmic preparation.[1]

Experimental Workflow



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Caption: Experimental workflow for HPLC-UV quantification of Dorzolamide.

Conclusion

The presented HPLC-UV method provides a reliable and efficient means for the quantification of Dorzolamide in ophthalmic solutions.[1][3] The method is characterized by its simplicity, speed, and adherence to validation criteria, making it a valuable tool for quality control and research in the pharmaceutical industry.[1][2]

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